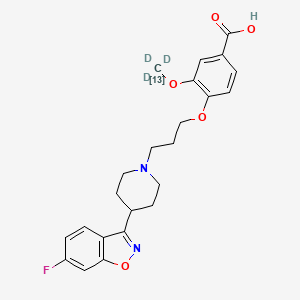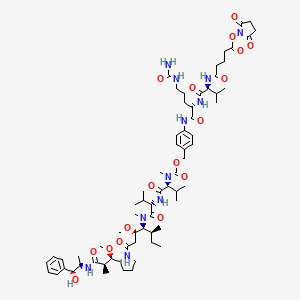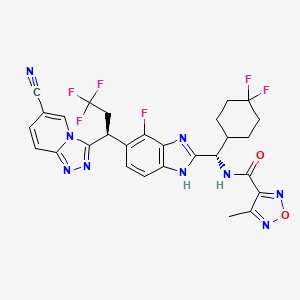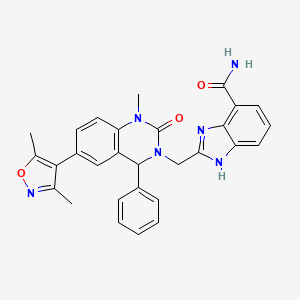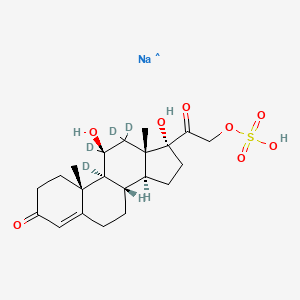![molecular formula C27H38N6O2 B15143510 N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSD1-IN-20 is a compound that inhibits lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of specific lysine residues on histone proteins. This enzyme plays a crucial role in the regulation of gene expression and is implicated in various diseases, including cancer. LSD1-IN-20 has shown potential as a therapeutic agent due to its ability to modulate epigenetic marks and influence gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LSD1-IN-20 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of LSD1-IN-20 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of LSD1-IN-20 involves scaling up the synthetic route while ensuring high yield and purity. This process includes optimization of reaction conditions, use of efficient catalysts, and implementation of robust purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
LSD1-IN-20 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of LSD1-IN-20 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
LSD1-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation.
Biology: Investigated for its effects on gene expression and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for cancer and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mécanisme D'action
LSD1-IN-20 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This inhibition prevents the demethylation of histone proteins, leading to changes in gene expression. The molecular targets of LSD1-IN-20 include histone H3 lysine 4 and histone H3 lysine 9. The pathways involved in its mechanism of action include the regulation of transcriptional activation and repression.
Comparaison Avec Des Composés Similaires
LSD1-IN-20 is unique compared to other LSD1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Tranylcypromine: A non-selective inhibitor of LSD1.
Iadademstat: A selective LSD1 inhibitor with a different chemical scaffold.
Bomedemstat: Another selective LSD1 inhibitor with distinct pharmacological properties.
LSD1-IN-20 stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H38N6O2 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6,7-dimethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C27H38N6O2/c1-32(2)14-8-13-28-27-30-23-18-25(35-4)24(34-3)17-22(23)26(31-27)29-21-11-15-33(16-12-21)19-20-9-6-5-7-10-20/h5-7,9-10,17-18,21H,8,11-16,19H2,1-4H3,(H2,28,29,30,31) |
Clé InChI |
YYFDMPHIONBOKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


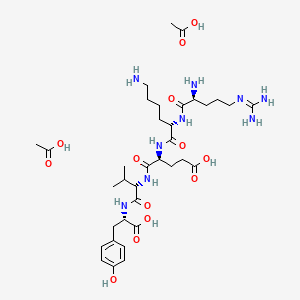
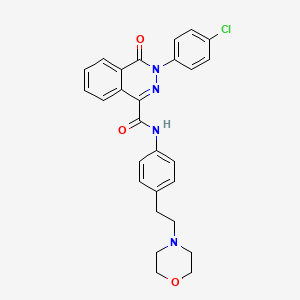

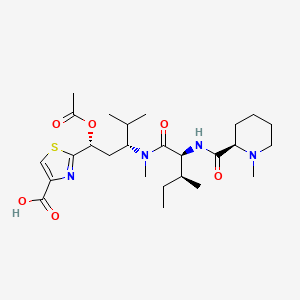
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)

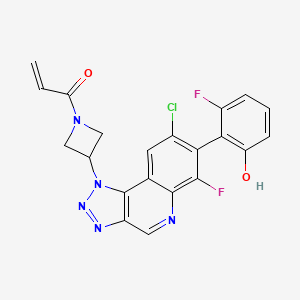
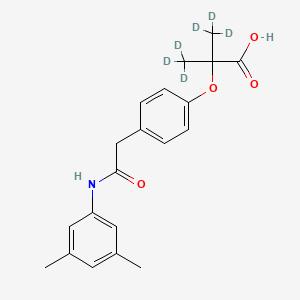
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
